molecular formula C9H10FNO2 B1341437 N-(2-Fluorophenyl)-3-aminopropionic acid CAS No. 38470-19-8

N-(2-Fluorophenyl)-3-aminopropionic acid

Cat. No. B1341437
CAS RN: 38470-19-8
M. Wt: 183.18 g/mol
InChI Key: DSLJQEDRQRYPQD-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-3-aminopropionic acid (FAPA) is a synthetic compound belonging to the class of organic compounds known as aminopropionic acids. It is a white, odorless crystalline solid with a melting point of 166-168 °C and a molecular weight of 209.2 g/mol. FAPA is used in scientific research as a tool to study the effects of fluorinated compounds on biological systems. It has been used in a variety of studies, including those involving the nervous system, metabolism, and cancer biology.

Scientific Research Applications

Biodegradation of Aromatic Compounds

Research into the biodegradation of aromatic compounds by Escherichia coli provides an extensive overview of the ability of this organism to utilize various aromatic compounds as carbon and energy sources. This includes the degradation of aromatic acids and amines, offering insights into microbial pathways that could potentially be relevant to the environmental fate or biotechnological applications of N-(2-Fluorophenyl)-3-aminopropionic acid (Díaz et al., 2001).

Arylpropionic Acid-derived NSAIDs

Another relevant area of research focuses on the anticancer activity and potential mechanisms of action of arylpropionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs). This research highlights the antiproliferative activities of these compounds against different types of cancer cells and explores non-COX targets that could mediate their anticancer activity. Such studies may provide a foundation for investigating the biological activities of related compounds, including this compound (Gouda et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals in the environment is another relevant field, providing insights into the degradation pathways, half-lives, and defluorination potential of such compounds. This research could inform environmental management strategies and bioremediation efforts for compounds including this compound (Liu & Avendaño, 2013).

properties

IUPAC Name

3-(2-fluoroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-4-8(7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLJQEDRQRYPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589449
Record name N-(2-Fluorophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38470-19-8
Record name N-(2-Fluorophenyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38470-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Fluorophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoroaniline (2.0 g) in acetonitrile (20 ml), acrylic acid (1.4 ml) was added and heated under reflux for 21 hours. After the reaction mixture was concentrated, the residue was diluted with 10% aqueous sodium hydroxide and washed with chloroform. The aqueous layer was adjusted to pH 3.3 by addition of 12M aqueous hydrochloric acid, and the precipitated crystal was collected by filtration and dried to give N-(2-fluorophenyl)-β-alanine (1.35 g) as a light-yellow solid. N-(2-Fluorophenyl)-(3-alanine thus obtained (1.30 g) was added to polyphosphoric acid (20g) heated at 130° C., followed by stirring for 2.5 hours. After addition of ice-cold water, the reaction mixture was adjusted to pH 5 with 8M aqueous sodium hydroxide. The precipitated crystal was collected by filtration to give 8-fluoro-2,3-dihydroquinolin-4(1H)-one (770 mg) as a yellow solid. To a solution of 8-fluoro-2,3-dihydroquinolin-4(1H)-one thus obtained (700 mg) in trifluoroacetic acid (20 ml), triethylsilane (4.1 ml) was added and stirred at room temperature for 2 hours. Triethylsilane (2.1 ml) was further added and stirred overnight at room temperature. After the reaction mixture was concentrated, the residue was diluted with 1M aqueous sodium hydroxide and extracted with diethyl ether. To the organic layer, 6M aqueous hydrochloric acid was added and stirred to separate the aqueous layer. The aqueous layer was alkalized with 8M aqueous sodium hydroxide and extracted with chloroform. The organic layer was washed with brine and then dried over anhydrous sodium sulfate. After the desiccant was filtered off, the solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=20:1) to give the titled compound, i.e., 8-fluoro-1,2,3,4-tetrahydroquinoline (427 mg) as a light-yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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